molecular formula C13H15NO2S B2427648 N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide CAS No. 2320670-96-8

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide

Cat. No.: B2427648
CAS No.: 2320670-96-8
M. Wt: 249.33
InChI Key: ODWWRBYWPDUWAF-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide is a compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of these rings in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of 2-methyl-2-(thiophen-3-yl)propan-1-amine. This can be achieved through the alkylation of thiophene with 2-bromo-2-methylpropane, followed by amination.

    Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxamide.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furancarboxamide.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-2-carboxamide is unique due to the combination of both furan and thiophene rings in its structure, which imparts distinct chemical properties and potential biological activities. This dual-ring system is less common compared to compounds containing only one of these rings, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,10-5-7-17-8-10)9-14-12(15)11-4-3-6-16-11/h3-8H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWWRBYWPDUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CO1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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